![molecular formula C7H10N2O2 B1355983 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1005582-20-6](/img/structure/B1355983.png)
2-(4-methyl-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” can be represented by the InChI code: 1S/C7H10N2O2/c1-5(7(10)11)6-3-8-9(2)4-6/h3-5H,1-2H3,(H,10,11) . This indicates that the compound contains a pyrazole ring attached to a propanoic acid group .
Scientific Research Applications
1. Synthesis of New Derivatives
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid is involved in the synthesis of new chemical derivatives. For instance, Flores et al. (2014) reported efficient heterocyclization processes producing new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates from similar compounds (Flores et al., 2014). Kumarasinghe et al. (2009) discussed the regiospecific synthesis of similar pyrazole derivatives, emphasizing the challenges in identifying specific regioisomers without crystal X-ray analysis (Kumarasinghe et al., 2009).
2. Corrosion Inhibition
Missoum et al. (2013) studied compounds like 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid for their potential as corrosion inhibitors. They found that certain pyrazolic derivatives are highly effective in inhibiting the corrosion of C38 steel in hydrochloric acid solutions (Missoum et al., 2013).
3. Structural Analysis and Crystallography
Kumarasinghe et al. (2009) also detailed the crystallographic analysis of similar pyrazole derivatives, highlighting the unique crystalline structures and molecular interactions these compounds exhibit (Kumarasinghe et al., 2009).
4. Synthesis of Compounds with Medical Relevance
Reddy and Rao (2006) reported on the synthesis of pyrazol-4-yl propanoic acids, highlighting their potential applications in medicinal chemistry due to the pharmacological activities associated with benzopyrans and pyrazoles (Reddy & Rao, 2006).
5. Catalytic Properties in Chemical Reactions
Boussalah et al. (2009) studied the catalytic properties of copper (II) complexes derived from compounds similar to 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid. These complexes were effective catalysts in the oxidation of catechol to quinone (Boussalah et al., 2009).
Future Directions
The future directions for “2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” and its derivatives could involve further exploration of their biological activities and potential applications in drug development . As with any chemical compound, ongoing research is necessary to fully understand its properties, safety profile, and potential uses.
properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-8-9(4-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMPHMZGHRQRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588671 |
Source
|
Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
1005582-20-6 |
Source
|
Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.